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Compound of Interest

Compound Name: Prazitone

Cat. No.: B1678090

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Prazitone is a discontinued pharmaceutical agent developed in the 1970s. Publicly
available information regarding its detailed pharmacology and clinical studies is limited. This
document summarizes the available information and provides a general overview of the likely
mechanisms of action based on its classification as a barbiturate derivative.

Introduction

Prazitone (also known as AGN-511) is a barbiturate derivative that was developed with the
intent of creating a non-sedating anxiolytic and antidepressant medication.[1][2] Unlike typical
barbiturates, which are known for their sedative-hypnotic properties, prazitone was
investigated for its potential to alleviate symptoms of anxiety and depression without causing
significant drowsiness.[1][2] Clinical investigations explored a dosage range in humans of
approximately 200—600 mg.[1][2] Notably, higher doses were trialed for the treatment of
depression associated with Parkinson's disease.[1][2]

Physicochemical Properties

While detailed experimental data is scarce, the fundamental properties of Prazitone have been
identified.

© 2025 BenchChem. All rights reserved. 1/5 Tech Support


https://www.benchchem.com/product/b1678090?utm_src=pdf-interest
https://www.benchchem.com/product/b1678090?utm_src=pdf-body
https://www.benchchem.com/product/b1678090?utm_src=pdf-body
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Prazitone
https://en.wikipedia.org/wiki/Prazitone
https://www.benchchem.com/product/b1678090?utm_src=pdf-body
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Prazitone
https://en.wikipedia.org/wiki/Prazitone
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Prazitone
https://en.wikipedia.org/wiki/Prazitone
http://medbox.iiab.me/kiwix/wikipedia_en_medicine_2019-12/A/Prazitone
https://en.wikipedia.org/wiki/Prazitone
https://www.benchchem.com/product/b1678090?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678090?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Property Value Source

5-phenyl-5-(piperidin-2-
IUPAC Name ylmethyl)pyrimidine- PubChem
2,4,6(1H,3H,5H)-trione

Molecular Formula C16H19N303 [3114]
Molar Mass 301.346 g/mol [2]
CAS Number 2409-26-9 [2]

Proposed Mechanism of Action in the Central
Nervous System

Specific mechanistic studies on prazitone are not readily available in the public domain.
However, as a barbiturate derivative, its primary effects on the central nervous system are
presumed to be mediated through the modulation of the gamma-aminobutyric acid type A
(GABA-A) receptor.[5]

Barbiturates, in general, act as positive allosteric modulators of the GABA-A receptor.[5] They
bind to a site on the receptor that is distinct from the binding sites for GABA and
benzodiazepines.[5] This binding potentiates the effect of GABA by increasing the duration of
chloride channel opening, leading to an prolonged influx of chloride ions into the neuron.[5]
This hyperpolarization of the neuronal membrane results in an inhibitory effect on
neurotransmission, which is the basis for the sedative and anxiolytic effects of this drug class.

[6]

The unique, non-sedating profile of prazitone suggests that it may have a different binding
affinity or modulatory effect on GABA-A receptor subtypes compared to traditional barbiturates,
or that it may possess additional mechanisms of action that were not fully elucidated.
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General mechanism of barbiturates on the GABA-A receptor.

Experimental Protocols

Detailed experimental protocols from preclinical or clinical studies of prazitone are not
available in publicly accessible literature. Research on barbiturates typically involves a range of

in vitro and in vivo assays.
General In Vitro Assays for Barbiturate-like Compounds:

» Radioligand Binding Assays: To determine the binding affinity of the compound for various
receptor subtypes, particularly different subunits of the GABA-A receptor. This would involve
using radiolabeled ligands that are known to bind to specific sites on the receptor and
measuring the displacement by the test compound.

o Electrophysiological Studies (e.g., Patch-Clamp): To measure the effect of the compound on
ion flow through the GABA-A receptor's chloride channel in cultured neurons or oocytes
expressing the receptor. This would reveal whether the compound enhances the GABA-
mediated current and for how long.

General In Vivo Animal Models:

e Anxiety Models: Tests such as the elevated plus-maze and the light-dark box test are used to
assess anxiolytic effects. A compound with anxiolytic properties would typically increase the
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time spent in the open arms of the maze or the light side of the box.

o Depression Models: The forced swim test and tail suspension test are common models to
screen for antidepressant activity. A reduction in immobility time in these tests is indicative of
an antidepressant-like effect.

o Sedation Assessment: The rotarod test or open-field test can be used to measure motor
coordination and locomotor activity to assess the sedative effects of a compound. A non-
sedating compound like prazitone would be expected to have minimal impact on
performance in these tests.

Summary and Future Directions

Prazitone represents an early attempt to develop a targeted anxiolytic and antidepressant from
the barbiturate class of compounds, aiming to separate the therapeutic effects from sedation.
Due to its discontinuation, there is a significant lack of detailed pharmacological data.

For drug development professionals, the concept of prazitone highlights the potential for
modulating the GABA-A receptor to achieve non-sedating anxiolytic effects. Future research in
this area could focus on developing compounds with high selectivity for specific GABA-A
receptor subunit combinations that are involved in anxiety and depression, but not in sedation
and hypnosis. Modern computational modeling and high-throughput screening techniques
could be employed to identify such molecules, revisiting the therapeutic goals that prazitone
aimed to achieve.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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